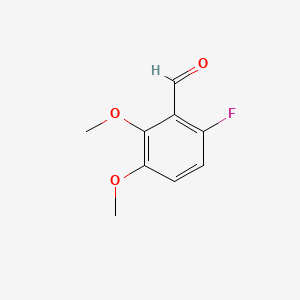

6-Fluoro-2,3-dimethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,3-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOQJEBNBOJBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457628-14-7 | |

| Record name | 6-fluoro-2,3-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 6 Fluoro 2,3 Dimethoxybenzaldehyde

De Novo Synthesis Approaches

De novo synthesis offers a direct route to 6-Fluoro-2,3-dimethoxybenzaldehyde, building the molecule from simpler, non-benzaldehyde precursors. A key strategy in this category is the directed lithiation and formylation of fluorinated veratroles.

Directed Lithiation and Formylation of Fluorinated Veratroles

The synthesis of this compound can be achieved through the ortho-formylation of 3-fluoroveratrole. This method leverages the directing effect of the methoxy (B1213986) groups to introduce a formyl group at the desired position. A related synthesis of 2-fluoro-3,4-dimethoxybenzaldehyde (B1330778) from 3-fluoroveratrole highlights the viability of this approach, where low-temperature lithiation followed by reaction with a suitable electrophile introduces a new functional group. tandfonline.com

In a typical procedure, 3-fluoroveratrole is treated with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). The organolithium reagent selectively removes a proton from the aromatic ring at the position ortho to one of the methoxy groups and meta to the fluorine, a position activated by the combined electron-donating effects of the methoxy groups. Following the lithiation step, an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is introduced to the reaction mixture. The resulting intermediate is then hydrolyzed to yield the final product, this compound.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the directed lithiation and formylation strategy is highly dependent on the reaction conditions and the choice of reagents. The selection of the organolithium reagent, solvent, temperature, and formylating agent are all critical parameters that need to be optimized to maximize the yield and purity of the desired product.

For instance, the choice of the organolithium reagent can influence the regioselectivity and the rate of the lithiation reaction. While n-butyllithium is commonly used, other reagents like sec-butyllithium (B1581126) or tert-butyllithium (B1211817) may offer different reactivity profiles. The temperature must be carefully controlled to prevent side reactions, such as the benzyne (B1209423) pathway, which can become more significant at higher temperatures or with longer reaction times, leading to by-products. tandfonline.com

The following table summarizes key parameters and their potential impact on the synthesis:

| Parameter | Options | Impact on Reaction |

| Organolithium Reagent | n-BuLi, s-BuLi, t-BuLi | Affects regioselectivity and reaction rate. |

| Solvent | THF, Diethyl ether | Influences solubility of intermediates and reaction kinetics. |

| Temperature | -78 °C to 0 °C | Critical for preventing side reactions and decomposition. |

| Formylating Agent | DMF, Ethyl formate | Determines the efficiency of formyl group introduction. |

Derivatization from Related Aromatic Aldehydes

Another major synthetic route involves the modification of pre-existing aromatic aldehydes, particularly 2,3-dimethoxybenzaldehyde (B126229), through halogenation and functional group interconversion.

Halogenation of 2,3-Dimethoxybenzaldehyde Precursors

The introduction of a fluorine atom at the 6-position of 2,3-dimethoxybenzaldehyde can be approached through the halogenation of the parent aldehyde. Direct fluorination of aromatic compounds can be challenging due to the high reactivity of fluorinating agents. A more common strategy involves the introduction of a different halogen, such as bromine, at the desired position, followed by a halogen exchange reaction.

The bromination of veratraldehyde (3,4-dimethoxybenzaldehyde) using potassium bromate (B103136) (KBrO3) and hydrobromic acid (HBr) in glacial acetic acid has been demonstrated to be an effective method for introducing a bromine atom onto the aromatic ring. sunankalijaga.org A similar approach could be adapted for 2,3-dimethoxybenzaldehyde. The reaction proceeds via electrophilic aromatic substitution, where the positions ortho and para to the activating methoxy groups are most susceptible to attack. In the case of 2,3-dimethoxybenzaldehyde, the 6-position is activated by both methoxy groups, making it a likely site for halogenation.

A synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde (B1228148) has been reported, which serves as a crucial intermediate for subsequent fluorination. In this procedure, 6-bromo-2-hydroxy-3-methoxybenzaldehyde (B1663258) is methylated using dimethyl sulfate (B86663) in the presence of potassium carbonate and DMF.

Functional Group Interconversion for Fluorine Introduction

Once a suitable precursor, such as 6-bromo-2,3-dimethoxybenzaldehyde, is synthesized, the bromine atom can be replaced with a fluorine atom through a functional group interconversion (FGI) reaction. scribd.comfiveable.meub.eduimperial.ac.uk One of the most well-known methods for this transformation is the Balz-Schiemann reaction. This reaction involves the conversion of an aromatic amine to a diazonium fluoroborate salt, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410). To apply this method, 6-bromo-2,3-dimethoxybenzaldehyde would first need to be converted to 6-amino-2,3-dimethoxybenzaldehyde.

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed. This would typically involve reacting 6-nitro-2,3-dimethoxybenzaldehyde with a fluoride source, such as potassium fluoride. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. The nitro group can then be reduced to an amino group and subsequently removed if desired.

The following table outlines potential FGI strategies for introducing fluorine:

| Starting Material | Reaction | Key Reagents | Product |

| 6-Amino-2,3-dimethoxybenzaldehyde | Balz-Schiemann Reaction | HBF4, NaNO2, Heat | This compound |

| 6-Bromo-2,3-dimethoxybenzaldehyde | Halogen Exchange | KF, Phase-transfer catalyst | This compound |

| 6-Nitro-2,3-dimethoxybenzaldehyde | Nucleophilic Aromatic Substitution | KF, High temperature | This compound |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally friendly and sustainable. beilstein-journals.orgmenchelab.com These principles can be applied to the synthesis of this compound in several ways.

In the context of the synthetic routes discussed, the use of greener solvents is a key consideration. For example, replacing hazardous solvents like DMF with more benign alternatives where possible. The development of catalytic methods, rather than stoichiometric reactions, is another important aspect. For instance, using a catalytic amount of a Lewis acid in halogenation reactions instead of a stoichiometric amount can reduce waste. beilstein-journals.org

Spectroscopic Data for this compound Remains Elusive

A comprehensive search for advanced spectroscopic and structural characterization data for the chemical compound this compound has yielded no specific experimental results. Despite the compound being commercially available, with a registered CAS number of 457628-14-7, detailed analyses including Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry are not publicly documented in scientific literature or databases. sigmaaldrich.comfishersci.at

The inquiry sought to populate a detailed article structured around the compound's analytical characterization. This included specific subsections for Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR analysis, Fourier Transform Infrared (FTIR) and Raman spectroscopic investigations, and a study of its mass spectrometric fragmentation.

While extensive data exists for structurally similar compounds—such as 2,3-dimethoxybenzaldehyde chemicalbook.comnih.govnist.gov, various isomers like 4-fluoro-2,6-dimethoxybenzaldehyde (B186325) nih.gov, and related molecules like 2-fluoro-3-methoxybenzaldehyde (B32414) ossila.com—this information cannot be accurately extrapolated to this compound. Spectroscopic properties are highly sensitive to the specific arrangement of atoms and functional groups within a molecule. The presence and position of the fluorine atom, in particular, would induce significant and unique shifts in NMR, vibrational, and mass spectrometric data that cannot be predicted with the accuracy required for a scientific report without experimental validation.

The lack of published data prevents the creation of the requested detailed research findings and data tables for the following outlined sections:

Advanced Spectroscopic and Structural Characterization of 6 Fluoro 2,3 Dimethoxybenzaldehyde

Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

Until dedicated research on the spectroscopic properties of 6-Fluoro-2,3-dimethoxybenzaldehyde is conducted and published, a detailed and scientifically accurate article focusing solely on its characterization cannot be generated.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula.

For this compound, with a chemical formula of C₉H₉FO₃, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O). The expected monoisotopic mass would be approximately 184.0536 g/mol . An experimental HRMS analysis would be anticipated to yield a value in very close agreement with this theoretical mass, thereby confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. The high accuracy of HRMS provides a high degree of confidence in the assigned molecular formula, a critical first step in structural elucidation.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides further structural insights by fragmenting the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.

For this compound, the molecular ion ([M]+• at m/z ≈ 184) would be expected to undergo characteristic fragmentation pathways common to benzaldehydes and methoxy-substituted aromatic compounds. Key expected fragmentation steps include:

Loss of a hydrogen radical (-•H): This would result in a fragment ion at [M-1]⁺ (m/z ≈ 183), a common fragmentation for aldehydes.

Loss of a formyl radical (-•CHO): This would lead to a fragment at [M-29]⁺ (m/z ≈ 155), corresponding to the loss of the aldehyde group.

Loss of a methyl radical (-•CH₃): Fragmentation of one of the methoxy (B1213986) groups would produce a fragment at [M-15]⁺ (m/z ≈ 169). Subsequent loss of carbon monoxide (-CO) from this fragment could then lead to an ion at m/z ≈ 141.

Loss of formaldehyde (B43269) (-CH₂O): A rearrangement reaction could lead to the loss of formaldehyde from a methoxy group, resulting in a fragment at [M-30]⁺ (m/z ≈ 154).

X-ray Crystallographic Analysis for Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, we can infer its likely structural parameters and intermolecular interactions by examining the crystal structures of closely related compounds, such as the isomers of dimethoxybenzaldehyde.

The crystal structure of 2,3-dimethoxybenzaldehyde (B126229) provides a valuable reference for predicting the intramolecular geometry of its 6-fluoro derivative. The bond lengths and angles within the benzene (B151609) ring are expected to be largely consistent with those of a substituted aromatic system. The introduction of a fluorine atom at the 6-position is anticipated to have some localized effects on the geometry.

The C-F bond length is expected to be in the typical range for an aryl fluoride (B91410) (approximately 1.35 Å). The presence of the electronegative fluorine atom may also slightly shorten the adjacent C-C bonds within the ring. The bond angles involving the carbon atom attached to the fluorine (C6) will also be influenced.

The planarity of the benzaldehyde (B42025) moiety is a key feature. The dihedral angle between the plane of the benzene ring and the aldehyde group is expected to be close to zero, indicating a largely planar conformation. The orientations of the methoxy groups, however, can vary. The dihedral angles describing the rotation of the methyl groups relative to the benzene ring will be determined by steric and electronic factors.

Table 1: Predicted Bond Lengths for this compound (based on related structures)

| Bond | Predicted Length (Å) |

| C-F | ~ 1.35 |

| C=O | ~ 1.22 |

| C-C (ring) | ~ 1.38 - 1.40 |

| C-O (methoxy) | ~ 1.36 |

| O-CH₃ | ~ 1.43 |

| C-CHO | ~ 1.48 |

Table 2: Predicted Bond Angles for this compound (based on related structures)

| Angle | Predicted Angle (°) |

| C-C-C (ring) | ~ 118 - 122 |

| C-C-F | ~ 119 |

| C-C=O | ~ 124 |

| O=C-H | ~ 116 |

| C-O-CH₃ | ~ 117 |

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For this compound, several types of interactions are expected to play a role in the crystal packing.

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aldehyde proton and the methoxy oxygen atoms, as well as aromatic C-H donors and oxygen acceptors, are likely to be significant in directing the crystal packing. These interactions are commonly observed in the crystal structures of benzaldehyde derivatives.

π-π Stacking: The aromatic rings are expected to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The presence of the fluorine and methoxy substituents will influence the electronic nature of the ring and thus the geometry of these stacking interactions.

Dipole-Dipole Interactions: The polar carbonyl group and the C-F bond will introduce dipole moments into the molecule, leading to dipole-dipole interactions that will influence the alignment of molecules in the crystal.

The interplay of these various intermolecular forces will determine the specific crystal packing motif, influencing properties such as melting point and solubility. The analysis of the crystal structure of 2,3-dimethoxybenzaldehyde reveals a herringbone packing motif, and it is plausible that the 6-fluoro derivative would adopt a similar, albeit modified, arrangement to accommodate the additional intermolecular interactions involving the fluorine atom.

Computational Chemistry and Theoretical Modeling of 6 Fluoro 2,3 Dimethoxybenzaldehyde

Electronic Structure and Reactivity Insights via Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying the electronic properties of organic molecules like substituted benzaldehydes. researchgate.netnih.gov By calculating the electron density, DFT methods can determine the molecule's geometry, energy, and a host of properties that dictate its chemical behavior.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. youtube.comyoutube.com Using DFT methods, such as the widely employed B3LYP functional with a standard basis set like 6-31G(d,p), the coordinates of each atom are adjusted until a minimum on the potential energy surface is located. researchgate.net This optimized geometry corresponds to the most stable conformation of the molecule.

For 6-Fluoro-2,3-dimethoxybenzaldehyde, the geometry is defined by the planar benzene (B151609) ring and the orientation of its three substituents: the fluoro, two methoxy (B1213986), and aldehyde groups. The planarity of the aldehyde group with respect to the benzene ring is a key factor, as it influences the extent of π-conjugation. proquest.com The rotational barriers of the methoxy groups and the aldehyde group can also be calculated to understand the molecule's conformational flexibility. researchgate.net The final optimized structure is confirmed by a frequency calculation, where the absence of any imaginary (negative) frequencies indicates that a true energy minimum has been found. youtube.com

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table presents typical bond lengths and angles based on DFT calculations of similar substituted benzaldehydes. researchgate.netresearchgate.netrsc.org

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (aldehyde) | ~1.21 | |

| C-C (phenyl-formyl) | ~1.48 | |

| C-F | ~1.36 | |

| C-O (methoxy) | ~1.37 | |

| C=C (aromatic avg.) | ~1.40 | |

| **Bond Angles (°) ** | ||

| C-C-O (aldehyde) | ~124° | |

| C-C-H (aldehyde) | ~116° | |

| C-C-F | ~119° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. acs.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally implies higher reactivity.

In this compound, the electron-donating methoxy groups and the electron-withdrawing fluoro and aldehyde groups significantly influence the FMOs. The HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the methoxy groups. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient aldehyde group. This distribution pinpoints the likely sites for electrophilic and nucleophilic attack. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative) Based on principles from DFT studies on related compounds. nih.gov

| Parameter | Symbol | Formula | Predicted Value (a.u.) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.5 eV |

| LUMO Energy | E_LUMO | - | -1.8 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.7 eV |

| Ionization Potential | IP | -E_HOMO | 6.5 eV |

| Electron Affinity | EA | -E_LUMO | 1.8 eV |

| Chemical Hardness | η | (IP - EA) / 2 | 2.35 |

| Electrophilicity Index | ω | (IP + EA)² / (8η) | 1.77 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. wolfram.com It is mapped onto the molecule's electron density surface and color-coded to indicate different potential values. MEP maps are invaluable for predicting reactive sites for both electrophilic and nucleophilic attacks and for understanding intermolecular interactions like hydrogen bonding. researchgate.netnih.gov

For this compound, the MEP surface would reveal distinct regions of charge localization:

Negative Regions (Red/Yellow): These areas of negative electrostatic potential are associated with high electron density and are susceptible to electrophilic attack. They are expected to be concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the oxygens of the methoxy groups and the fluorine atom. nih.gov

Positive Regions (Blue): These areas of positive electrostatic potential correspond to electron-deficient regions and are prone to nucleophilic attack. The most positive region is typically found around the aldehydic hydrogen atom and other hydrogens on the aromatic ring. researchgate.net

Neutral Regions (Green): These areas represent near-zero potential.

The MEP map visually confirms the electronic effects of the substituents, highlighting the electron-rich and electron-poor centers that govern the molecule's reactivity. nih.gov

Prediction and Interpretation of Spectroscopic Data

Computational methods are highly effective in predicting and interpreting various types of molecular spectra, providing a direct link between theoretical models and experimental observations.

The electronic absorption (UV-Vis) spectrum of a molecule is determined by the electronic transitions from its ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is the leading computational method for simulating these spectra. princeton.edumdpi.com The calculation provides key information about each electronic transition, including its excitation energy, the corresponding absorption wavelength (λ_max), and its intensity (oscillator strength, f). researchgate.net

For this compound, the UV-Vis spectrum is expected to be characterized by π→π* transitions, involving the promotion of electrons within the conjugated aromatic system, and n→π* transitions, involving non-bonding electrons on the carbonyl oxygen. sci-hub.se TD-DFT calculations, often performed using a polarizable continuum model (PCM) to simulate solvent effects, can predict the wavelengths of these absorptions with good accuracy, aiding in the interpretation of experimental spectra. mdpi.com

Table 3: Predicted UV-Vis Spectral Data via TD-DFT (Illustrative) Based on TD-DFT methodologies for similar aromatic aldehydes. mdpi.comresearchgate.net

| Transition | Excitation Energy (eV) | λ_max (nm) | Oscillator Strength (f) | Assignment |

|---|---|---|---|---|

| S₀ → S₁ | 3.45 | 359 | 0.008 | n → π* |

| S₀ → S₂ | 4.28 | 290 | 0.250 | π → π* |

DFT calculations are also extensively used to predict Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. proquest.com The predicted shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus. For this compound, calculations would predict distinct signals for the aldehydic proton, the aromatic protons, and the methoxy protons, with their chemical shifts influenced by the electron-withdrawing and -donating nature of the adjacent functional groups. docbrown.info

Vibrational Spectroscopy: The vibrational frequencies corresponding to the normal modes of the molecule can be computed using DFT. ijaresm.com These calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental IR and Raman spectra. nih.gov This analysis allows for a detailed assignment of the experimental vibrational bands to specific molecular motions. Key predicted vibrations for this compound would include the characteristic C=O stretching of the aldehyde, C-F stretching, C-O stretching of the methoxy groups, and various aromatic C-H and ring stretching modes. mdpi.com

Table 4: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) (Illustrative) Based on DFT calculations and known group frequencies for substituted benzaldehydes. nih.govmdpi.com

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| C-H stretch (aldehyde) | ~2850, ~2750 | 2880-2820, 2780-2720 |

| C=O stretch (aldehyde) | ~1695 | 1715-1695 |

| C=C stretch (aromatic) | ~1600, ~1580, ~1470 | 1625-1575, 1525-1470 |

| C-O stretch (methoxy) | ~1260, ~1030 | 1300-1200, 1050-1000 |

Non-Linear Optical (NLO) Properties Calculations

The study of non-linear optical (NLO) properties is crucial for the development of new materials for optoelectronic and photonic applications. These properties describe how a material's optical characteristics are altered by the presence of intense light. For a molecule like this compound, with its electron-donating methoxy groups and electron-withdrawing fluorine atom and aldehyde group, the potential for significant NLO effects warrants theoretical investigation.

Static and Dynamic Polarizability and Hyperpolarizability

A comprehensive computational study would involve the calculation of both static and dynamic polarizability (α) and first hyperpolarizability (β). These tensors are fundamental to understanding the NLO response of a molecule.

Static Polarizability and Hyperpolarizability: These properties are calculated in the absence of a frequency-dependent electric field and provide a baseline for the molecule's response to an electric field. Density Functional Theory (DFT) calculations, a common and effective method for such investigations, would be employed. The choice of functional and basis set is critical for obtaining accurate results. For similar organic molecules, hybrid functionals such as B3LYP are often used in conjunction with a sufficiently large basis set, like 6-311++G(d,p), to accurately account for electron correlation and polarization effects.

Dynamic Polarizability and Hyperpolarizability: To understand the NLO response at different frequencies of light, time-dependent DFT (TD-DFT) calculations are necessary. These calculations would reveal how the polarizability and hyperpolarizability change with the frequency of the incident light, providing insights into phenomena like the electro-optic Pockels effect and second-harmonic generation.

A hypothetical data table for the calculated static polarizability and first hyperpolarizability of this compound, based on DFT calculations, would resemble the following:

| Property | Component | Value (a.u.) |

| Dipole Moment (µ) | µ_total | |

| Polarizability (α) | α_xx | |

| α_yy | ||

| α_zz | ||

| <α> (isotropic) | ||

| First Hyperpolarizability (β) | β_xxx | |

| β_xyy | ||

| β_xzz | ||

| β_yyy | ||

| β_yzz | ||

| β_yxx | ||

| β_zzz | ||

| β_zxx | ||

| β_zyy | ||

| β_total | * | |

| Note: The values are represented by asterisks as no published data is available. |

Supramolecular Interactions and Crystal Engineering Investigations

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Understanding these interactions is fundamental for crystal engineering, which aims to design and synthesize crystalline materials with desired properties. For this compound, the presence of fluorine, oxygen, and hydrogen atoms suggests the potential for various non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonds and intermolecular interactions. A QTAIM analysis of the theoretically optimized crystal structure of this compound would identify and quantify the nature of these interactions.

Key parameters derived from a QTAIM analysis include the properties at the bond critical points (BCPs), such as:

Electron Density (ρ(r)) : Indicates the strength of the interaction.

Laplacian of the Electron Density (∇²ρ(r)) : A positive value is characteristic of closed-shell interactions (like hydrogen bonds and van der Waals forces), while a negative value indicates a shared interaction (covalent bond).

Total Electron Energy Density (H(r)) : The sign of H(r) can further distinguish between different types of interactions.

A hypothetical table summarizing the QTAIM analysis of potential intermolecular interactions in the crystal lattice of this compound would look like this:

| Interaction Type | Bond Path | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| C-H···O | H···O | |||

| C-H···F | H···F | |||

| π···π | C···C | * | ||

| Note: The values are represented by asterisks as no published data is available. |

Hirshfeld Surface and Fingerprint Plot Analyses

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates.

d_norm Surface: Mapping the normalized contact distance (d_norm) onto the Hirshfeld surface allows for the visualization of intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds.

For this compound, the fingerprint plot would be decomposed to show the percentage contribution of various contacts, such as H···H, C···H/H···C, O···H/H···O, and F···H/H···F interactions. This information is invaluable for understanding the packing motifs and the forces that stabilize the crystal structure.

A hypothetical data table summarizing the contributions of different intermolecular contacts from a Hirshfeld surface analysis would be:

| Contact Type | Contribution (%) |

| H···H | |

| O···H/H···O | |

| C···H/H···C | |

| F···H/H···F | |

| Other Contacts | * |

| Total | 100.0 |

| Note: The values are represented by asterisks as no published data is available. |

Chemical Transformations and Derivative Synthesis of 6 Fluoro 2,3 Dimethoxybenzaldehyde

Aldehyde Group Reactivity: Condensation and Redox Reactions

The aldehyde functional group in 6-fluoro-2,3-dimethoxybenzaldehyde is a key site for a variety of chemical transformations, most notably condensation and redox reactions. These reactions are fundamental in elongating the carbon chain and modifying the oxidation state of the molecule, thereby providing pathways to a wide range of derivatives.

Condensation reactions, such as the Claisen-Schmidt condensation, involve the reaction of this compound with ketones or other carbonyl compounds in the presence of a base to form chalcones. ebyu.edu.tr These reactions are sensitive to solvent conditions; for instance, using methanol (B129727) as a solvent in condensations with di- and tri-fluorine-substituted benzaldehydes can lead to a competing nucleophilic aromatic substitution (SNAr) reaction where a fluorine atom is replaced by a methoxy (B1213986) group. ebyu.edu.tr However, employing a solvent like tetrahydrofuran (B95107) (THF) can selectively yield the desired fluorine-substituted chalcone (B49325) derivatives. ebyu.edu.tr The aldehyde can also undergo condensation with primary amines to form Schiff bases, which are characterized by the an imine or azomethine group (-C=N-). mediresonline.orgscience.govnih.gov This reaction is a versatile method for creating new carbon-nitrogen bonds and is a cornerstone in the synthesis of many heterocyclic compounds. mediresonline.org

The aldehyde group is also amenable to both oxidation and reduction. Oxidation of the aldehyde group typically yields the corresponding carboxylic acid, 6-fluoro-2,3-dimethoxybenzoic acid. This transformation can be achieved using various oxidizing agents. Conversely, reduction of the aldehyde group affords the corresponding alcohol, (6-fluoro-2,3-dimethoxyphenyl)methanol.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorinated Benzene (B151609) Ring

The electronic landscape of the benzene ring in this compound is significantly influenced by the interplay of the electron-donating methoxy groups and the electron-withdrawing fluorine atom. This intricate balance dictates the regioselectivity and feasibility of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

The two methoxy groups are strong activating groups and ortho-, para-directors, while the fluorine atom is a deactivating group but also an ortho-, para-director. researchgate.netyoutube.com The combined effect of these substituents makes the ring electron-rich and thus susceptible to electrophilic attack. However, the positions for substitution are directed by the powerful activating effect of the methoxy groups. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.commsu.edu The incoming electrophile will preferentially substitute at positions ortho or para to the methoxy groups, with the precise location being influenced by steric hindrance from the adjacent substituents.

Nucleophilic Aromatic Substitution (SNAr):

While the benzene ring is generally electron-rich, the presence of the fluorine atom, an excellent leaving group, can facilitate nucleophilic aromatic substitution under certain conditions. For SNAr to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, which is not the inherent nature of this molecule. However, in specific contexts, particularly when strong nucleophiles are employed, the fluorine atom can be displaced. walisongo.ac.idresearchgate.netnih.gov For instance, studies on similar fluorinated and methoxy-substituted aromatic compounds have shown that fluorine can be displaced by nucleophiles like methoxide (B1231860) ions, especially when heated in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). ebyu.edu.trwalisongo.ac.id The rate and feasibility of such reactions are highly dependent on the reaction conditions and the nature of the nucleophile. researchgate.net

| Reaction Type | Reagents and Conditions | Expected Outcome |

| Condensation | Ketones/Amines, Base/Acid Catalyst | Chalcones/Schiff Bases |

| Oxidation | Oxidizing Agents (e.g., KMnO4) | 6-Fluoro-2,3-dimethoxybenzoic acid |

| Reduction | Reducing Agents (e.g., NaBH4) | (6-Fluoro-2,3-dimethoxyphenyl)methanol |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., HNO3/H2SO4) | Substitution at positions activated by methoxy groups |

| Nucleophilic Aromatic Substitution | Strong Nucleophiles, Heat | Potential displacement of the fluorine atom |

Synthesis of Novel Heterocyclic Scaffolds Incorporating the this compound Moiety

The unique structural and electronic properties of this compound make it an invaluable precursor for the synthesis of a variety of novel heterocyclic compounds. Its aldehyde functionality and substituted benzene ring provide multiple reaction sites for cyclization and fusion reactions, leading to complex molecular architectures.

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole (B1198619) ring. The synthesis of benzothiazole (B30560) derivatives often involves the condensation of a substituted 2-aminothiophenol (B119425) with an aldehyde. ijper.orgnih.gov In this context, this compound can react with 2-aminothiophenols to yield 2-(6-fluoro-2,3-dimethoxyphenyl)benzothiazole derivatives. researchgate.netderpharmachemica.com The reaction conditions for this condensation can vary, with some methods employing catalysts such as a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature. nih.gov The resulting benzothiazole derivatives incorporate the fluorinated and dimethoxylated phenyl ring, which can influence their biological and material properties.

Pyrido[2,3-d]pyrimidines are fused heterocyclic systems containing a pyridine (B92270) ring fused to a pyrimidine (B1678525) ring. nih.gov The synthesis of these and related fused ring systems can utilize this compound as a key building block. Various synthetic strategies exist for constructing the pyrido[2,3-d]pyrimidine (B1209978) core, often involving multi-step sequences. nih.govnih.gov For example, a common approach involves the reaction of a substituted aminopyrimidine with an α,β-unsaturated carbonyl compound, which can be derived from this compound through a condensation reaction. The specific substitution pattern on the final fused ring system can be tailored by the choice of reactants and reaction conditions.

The reaction of this compound with primary amines leads to the formation of Schiff bases, while its reaction with hydrazines or hydrazides yields hydrazones. mediresonline.org These reactions are typically straightforward condensation reactions, often carried out in a suitable solvent like ethanol. nih.govresearchgate.netnih.gov

Schiff Bases: The formation of a Schiff base involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage (-C=N-). mediresonline.orgnih.govresearchgate.net A wide variety of primary amines can be used, leading to a diverse library of Schiff bases with the 6-fluoro-2,3-dimethoxyphenyl moiety. science.gov

Hydrazones: Hydrazones are formed through the condensation of this compound with hydrazine (B178648) or its derivatives, such as aryl hydrazine hydrochlorides or acylhydrazides. nih.govresearchgate.netnih.gov These compounds contain the -C=N-NH- linkage and are valuable intermediates in organic synthesis, capable of undergoing further transformations to form other heterocyclic systems. The synthesis of hydrazones is often achieved by refluxing the aldehyde and the hydrazine derivative in a solvent like methanol or ethanol. nih.gov

| Derivative | Key Starting Materials | General Reaction Type |

| Benzothiazoles | This compound, 2-Aminothiophenols | Condensation |

| Pyrido[2,3-d]pyrimidines | Derivatives of this compound, Aminopyrimidines | Multi-step cyclization |

| Schiff Bases | This compound, Primary Amines | Condensation |

| Hydrazones | This compound, Hydrazines/Hydrazides | Condensation |

Applications of 6 Fluoro 2,3 Dimethoxybenzaldehyde in Contemporary Medicinal and Chemical Research

Precursor in Radiopharmaceutical Development

The development of novel radiotracers is crucial for advancing diagnostic imaging techniques like Positron Emission Tomography (PET). 6-Fluoro-2,3-dimethoxybenzaldehyde serves as a key starting material in the synthesis of precursors for these imaging agents.

Radiosynthesis of Fluorine-18 (B77423) Labeled Positron Emission Tomography (PET) Tracers

The fluorine-18 (¹⁸F) isotope is a preferred radionuclide for PET imaging due to its optimal half-life and imaging characteristics. The synthesis of ¹⁸F-labeled PET tracers often involves complex multi-step procedures. While direct radiolabeling of complex molecules can be challenging, the use of specialized precursors can facilitate the introduction of ¹⁸F.

Research has focused on developing efficient methods for producing ¹⁸F-labeled compounds, such as [¹⁸F]Flumazenil, a tracer used for imaging gamma-aminobutyric acid (GABA) receptors in the brain. nih.govnih.gov Various synthetic strategies have been explored, including the use of stannyl (B1234572) and diaryliodonium salt precursors, which can be fluorinated in the final step of the synthesis. nih.govgoogle.com For instance, the copper-mediated radiofluorination of a stannyl precursor has been shown to be an effective method for producing [¹⁸F]Flumazenil. nih.govnih.gov Another approach involves the synthesis starting from 5-fluoro-2-nitrobenzoic acid. google.com Although the direct synthetic lineage from this compound to these specific flumazenil (B1672878) precursors is not explicitly detailed in the reviewed literature, the structural components of this compound make it a plausible starting point for the synthesis of such fluorinated aromatic precursors.

| Radiotracer | Precursor Type | Synthesis Method | Reference |

| [¹⁸F]Flumazenil | Stannyl Precursor | Copper-Mediated Radiofluorination | nih.govnih.gov |

| [¹⁸F]Flumazenil | Diaryliodonium Salt | Nucleophilic Fluorination | google.com |

| [¹⁸F]Flumazenil | 5-fluoro-2-nitrobenzoic acid derivative | Multi-step synthesis | google.com |

Applications in Neurodegenerative Disease Research (e.g., Alzheimer's Disease Imaging)

PET imaging plays a vital role in the study of neurodegenerative diseases like Alzheimer's disease by enabling the visualization of pathological hallmarks such as amyloid-β plaques and tau tangles. nih.govmdpi.comfrontiersin.orgresearchgate.netnih.gov A variety of ¹⁸F-labeled radiotracers have been developed for this purpose, allowing for earlier and more accurate diagnosis. nih.govmdpi.com

While the direct synthesis of PET tracers for Alzheimer's disease from this compound is not prominently documented in the available research, the fundamental structure of this compound is relevant to the design of such imaging agents. Many amyloid and tau PET tracers are based on fluorinated aromatic scaffolds. The presence of the fluorine atom in this compound makes it an attractive building block for the synthesis of novel tracer candidates that could potentially target specific pathological features of neurodegenerative disorders. Further research is needed to explore the potential of this compound in the development of the next generation of neuroimaging agents.

Building Blocks for Biologically Active Compounds

Beyond its role in radiochemistry, this compound is a valuable starting material for the synthesis of a diverse array of biologically active compounds, including those with antimicrobial and anticancer properties.

Development of Antifungal and Antimicrobial Agents

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Benzaldehyde (B42025) derivatives have been investigated for their potential as antifungal and antimicrobial compounds. nih.govnih.govmdpi.comfrontiersin.orgnih.gov Studies have shown that the substitution pattern on the benzene (B151609) ring can significantly influence the biological activity. nih.gov For example, 2,3-dimethoxybenzaldehyde (B126229), a close structural analog of the title compound, has demonstrated notable antifungal activity. nih.gov

The introduction of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of drug candidates. While specific studies on antifungal or antimicrobial agents derived directly from this compound are not extensively reported, the known activity of related benzaldehydes suggests that derivatives of this fluorinated compound could represent a promising area for future research in the discovery of novel anti-infective agents.

| Compound Class | Observed Activity | Reference |

| Benzaldehyde Derivatives | Antifungal | nih.gov |

| Indole Derivatives | Antimicrobial | nih.gov |

| 3-Alkylidene-2-indolone Derivatives | Antibacterial and Antifungal | mdpi.com |

| Dihydroxybenzene Derivatives | Antimicrobial | nih.gov |

Contribution to Anticancer Drug Discovery Efforts

The search for new and more effective anticancer drugs is a continuous effort in medicinal chemistry. Natural and synthetic compounds with a benzaldehyde core have been a source of inspiration for the design of novel anticancer agents. nih.govnih.gov The specific arrangement of substituents on the aromatic ring can lead to compounds with significant antiproliferative activity.

While direct evidence of anticancer drugs synthesized from this compound is limited in the current literature, the structural motif is present in molecules with demonstrated anticancer properties. The strategic placement of methoxy (B1213986) and fluoro groups can influence a molecule's ability to interact with biological targets relevant to cancer pathways. Therefore, this compound represents a valuable scaffold for the synthesis of new chemical entities to be screened for anticancer activity.

Role in Modulating Key Metabolic Pathways (e.g., Mevalonate (B85504) Pathway)

The modulation of metabolic pathways is a key strategy in the treatment of various diseases, including cancer and inflammatory disorders. At present, there is no direct scientific literature linking this compound to the modulation of the mevalonate pathway. Further research would be required to investigate any potential role of this compound or its derivatives in this or other key metabolic pathways.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies would focus on how the fluorine and methoxy substituents, as well as the aldehyde functional group, contribute to the molecule's efficacy.

Research on related compounds provides insights into the potential SAR of this compound derivatives. For instance, in a study on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles as chitin (B13524) synthesis inhibitors, the substitution pattern on the benzoyl moiety was found to be critical. While 2,6-difluoro substitution was detrimental to activity in some series, the presence and position of methoxy groups significantly influenced the biological outcome. nih.gov The introduction of electron-donating groups like ethoxy was favorable, whereas electron-withdrawing groups such as trifluoromethyl and nitro were detrimental to activity. nih.gov This suggests that the electronic properties of the substituents on the benzaldehyde ring are key determinants of activity.

In another context, the metabolic stability of compounds containing a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) moiety was investigated. The presence of this fluorinated fragment was linked to sensitivity to metabolic reactions by human liver microsomes. mdpi.com This highlights the importance of the fluorine atom's position in influencing the metabolic fate of a drug candidate.

The following table summarizes the impact of different substituents on the biological activity of related benzamide (B126) and benzaldehyde derivatives, which can serve as a predictive guide for future SAR studies on this compound analogs.

| Base Scaffold | Substituent | Position | Effect on Biological Activity | Reference |

| 5-(benzoylamino)-3-phenylisoxazole | -F | 2,6 | Detrimental | nih.gov |

| 5-(benzoylamino)-3-phenylisoxazole | -OEt | - | Favorable | nih.gov |

| 5-(benzoylamino)-3-phenylisoxazole | -CF₃, -NO₂ | - | Detrimental | nih.gov |

| 3-(4-piperidinyl)-1,2-benzisoxazole | 6-fluoro | 6 | Influences metabolic stability | mdpi.com |

Computational Approaches in Drug Design and Discovery

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and the rational design of new drug candidates. For a molecule like this compound, computational approaches can be used to explore its potential as a pharmacophore or a fragment in the design of novel therapeutics.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations could be employed to identify potential biological targets and to understand its binding mode at the atomic level.

In a study on fluoro-nitro benzothiazolourea analogs, molecular docking was used to investigate their binding to the acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's disease research. analis.com.my The docking results revealed that the 6-fluoro-4-nitro moiety binds to the peripheral anionic site (PAS) of the enzyme, interacting with specific amino acid residues like Tyr124 and Trp286. analis.com.my This demonstrates how a fluorinated aromatic ring can play a crucial role in ligand-protein interactions.

Similarly, docking studies on 1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives as potential antimalarial agents targeting the Plasmodium falciparum dihydrofolate reductase (pDHFR) enzyme have shown the importance of specific substitutions for binding affinity. ugm.ac.id These studies highlight that computational predictions of binding energy can effectively guide the selection of promising drug candidates. ugm.ac.id

The potential interactions of this compound with a hypothetical protein target, based on common interactions observed for similar fragments, are presented in the table below.

| Functional Group | Potential Interaction | Interacting Amino Acid Residues (Examples) |

| Aldehyde | Hydrogen bond acceptor | Ser, Thr, Tyr |

| Methoxy groups | Hydrogen bond acceptor, van der Waals interactions | Asn, Gln, Leu, Val |

| Fluorine atom | Halogen bond, hydrophobic interactions | Phe, Trp, Tyr |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The scaffold of this compound can be used as a query in virtual screening campaigns to identify novel bioactive compounds.

The process of lead optimization involves modifying the structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Computational tools play a significant role in this process. For instance, free energy perturbation (FEP) calculations can be used to predict the change in binding affinity resulting from a chemical modification, thereby guiding the synthetic efforts towards more potent analogs. nih.gov

In the discovery of novel tankyrase (TNKS) inhibitors for colorectal cancer, a combination of pharmacophore searching and molecular docking was employed for virtual screening. nih.gov This approach successfully identified a novel scaffold for TNKS inhibition. nih.gov Similarly, structure-based virtual screening has been used to identify potential endocrine disruptors by screening large databases against steroid hormone receptors. bldpharm.com

The use of this compound as a starting fragment in lead optimization could involve several strategies, as outlined in the table below.

| Optimization Strategy | Modification on this compound | Goal |

| Fragment Elaboration | Extending the structure from the aldehyde group | To explore larger binding pockets and increase potency. |

| Substituent Modification | Replacing methoxy groups with other functional groups | To improve solubility, metabolic stability, and selectivity. |

| Bioisosteric Replacement | Replacing the aldehyde with other functional groups (e.g., nitrile, oxime) | To enhance pharmacokinetic properties and reduce potential liabilities. |

Conclusion and Outlook in 6 Fluoro 2,3 Dimethoxybenzaldehyde Research

Summary of Key Academic Contributions

Direct academic literature exclusively focused on 6-Fluoro-2,3-dimethoxybenzaldehyde is notably limited. However, the existing research on structurally similar compounds provides a foundational understanding of its potential. The presence of a fluorine atom and methoxy (B1213986) groups is a common feature in many biologically active molecules. For instance, fluorinated benzaldehyde (B42025) derivatives are recognized as important building blocks in drug discovery and medicinal chemistry. ossila.com The introduction of fluorine can enhance metabolic stability and bioavailability of drug candidates. nih.gov

Research on related compounds, such as 2-Fluoro-3-methoxybenzaldehyde (B32414), highlights their utility as precursors for active pharmaceutical ingredients (APIs), including the synthesis of benzosuberone derivatives and bicyclic heterocycles like hydroisoquinolines and quinazolines. ossila.com Furthermore, studies on 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides have demonstrated their high affinity for dopamine (B1211576) D2 receptors, suggesting the potential of fluorinated dimethoxybenzoyl scaffolds in neuropharmacology. nih.gov A Chinese patent details a method for preparing 2,3-difluoro-6-methoxybenzoic acid from 2,3-difluoro-6-methoxy-benzaldehyde, indicating industrial interest in the synthesis of related structures. google.com

While specific research on this compound is not abundant, the collective knowledge on analogous compounds underscores its potential as a valuable intermediate in the synthesis of complex organic molecules with interesting biological and material properties.

Future Directions in Synthetic Methodology and Derivatization

The synthesis of this compound and its derivatives presents an area ripe for exploration. Drawing from established methods for substituted benzaldehydes, several synthetic routes can be envisioned.

Plausible Synthetic Approaches:

| Starting Material | Key Reactions | Potential Advantages |

| Substituted Toluene | Oxidation | Direct conversion to the aldehyde. |

| Substituted Benzoic Acid | Reduction | Control over the oxidation state. |

| Substituted Benzyl Halide | Sommelet reaction, Kornblum oxidation | Mild reaction conditions. |

| Dihalomethylarenes | Catalytic debromometoxylation | A newer method for functionally substituted benzaldehydes. kpfu.ru |

Modern synthetic techniques, such as one-pot reduction/cross-coupling procedures and tandem reactions, offer efficient pathways to functionalized benzaldehydes and could be adapted for the synthesis of this compound. acs.orgliberty.edu These methods often provide higher yields and reduce the need for intermediate purification steps.

Derivatization Strategies:

The aldehyde functional group is highly versatile and allows for a multitude of derivatization reactions, opening avenues to a wide range of novel compounds.

| Reaction Type | Reagents | Resulting Functional Group | Potential Applications |

| Reductive Amination | Amines, Reducing Agents | Substituted Amines | Pharmaceutical Scaffolds |

| Wittig Reaction | Phosphonium Ylides | Alkenes | Polymer Building Blocks |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | Substituted Alkenes | Dyes, Biologically Active Compounds |

| Aldol (B89426) Condensation | Ketones, Aldehydes | β-Hydroxy Carbonyls | Complex Molecule Synthesis |

| Oxidation | Oxidizing Agents | Carboxylic Acids | Precursors for Esters and Amides |

Future research will likely focus on developing regioselective and high-yielding synthetic routes to this compound and subsequently exploring its derivatization to create libraries of novel compounds for screening in various applications.

Prospects for Advanced Materials and Biological Applications

The unique electronic properties conferred by the fluorine and methoxy substituents make this compound a promising candidate for the development of advanced materials and biologically active molecules.

Advanced Materials:

The aldehyde functionality can be utilized in the synthesis of functional polymers and materials. For example, benzaldehyde-functionalized polymer vesicles have been constructed for applications in drug delivery and diagnostics. acs.org The fluorine atom can impart desirable properties such as thermal stability and altered electronic characteristics, making derivatives of this compound potentially useful in:

Liquid Crystals: The polarity and shape of the molecule could be tuned for liquid crystal applications.

Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are often used in the development of materials for OLEDs.

Sensors: The aldehyde group can act as a reactive site for binding to analytes, forming the basis for chemical sensors.

Biological Applications:

The incorporation of fluorine is a well-established strategy in drug design to enhance properties like metabolic stability, lipophilicity, and binding affinity. researchgate.netnih.govacs.org The methoxy groups can also influence the biological activity of a molecule. chim.it Consequently, derivatives of this compound could be investigated for a range of therapeutic areas:

Anticancer Agents: Many anticancer drugs contain fluorinated aromatic moieties. nih.gov

Antimicrobial Agents: The search for new antimicrobial agents is a global priority, and fluorinated compounds have shown promise in this area. mdpi.com

Central Nervous System (CNS) Drugs: As suggested by research on related compounds, this scaffold may be a starting point for developing ligands for CNS receptors. nih.gov

The future of research on this compound is promising. While direct studies are currently sparse, the foundational knowledge of its constituent functional groups and the broader class of substituted benzaldehydes provides a strong rationale for its further investigation. The development of efficient synthetic routes and the exploration of its derivatives are key next steps that could unlock its potential in both materials science and medicinal chemistry.

Q & A

Q. Methodological Answer :

| Reagent | Solvent | Temperature | Key Product |

|---|---|---|---|

| Selectfluor | Acetonitrile | 25–40°C | This compound |

| NFSI | Dichloromethane | 35–55°C | This compound |

| KMnO₄ (Oxidation) | Aqueous H₂SO₄ | 60–80°C | 6-Fluoro-2,3-dimethoxybenzoic acid |

| NaBH₄ (Reduction) | Methanol | 0–25°C | 6-Fluoro-2,3-dimethoxybenzyl alcohol |

Yields depend on solvent polarity, fluorinating agent efficiency, and temperature control. For lab-scale synthesis, NFSI in dichloromethane at 40°C provides ~70–80% purity .

How do the fluorine and methoxy substituents influence the reactivity of this compound?

Basic Research Question

The fluorine atom at the 6-position enhances electrophilic aromatic substitution (EAS) reactivity due to its electron-withdrawing effect, while the methoxy groups at 2- and 3-positions act as ortho/para-directing groups. This combination facilitates regioselective functionalization, such as nucleophilic substitutions or cross-coupling reactions .

Q. Methodological Answer :

- Fluorine : Increases stability of intermediates in EAS by reducing electron density at the 6-position.

- Methoxy Groups : Activate the ring for further substitutions (e.g., alkylation or acylation) at specific positions. Computational studies (DFT) can predict preferred reaction sites by analyzing charge distribution .

What are the key applications of this compound in drug development?

Basic Research Question

This compound serves as a precursor for anticancer agents due to its cytotoxic activity against cancer cell lines. Derivatives like 6-Fluoro-2,3-dimethoxybenzyl alcohol and benzoic acid are intermediates in kinase inhibitors or apoptosis-inducing molecules .

Q. Methodological Answer :

- Step 1 : Synthesize the aldehyde via fluorination (as in FAQ 1).

- Step 2 : Derivatize via reductive amination (e.g., with primary amines) to generate Schiff bases for screening against cancer cells (e.g., MCF-7 or HeLa).

- Step 3 : Assess bioactivity using MTT assays, comparing IC₅₀ values with non-fluorinated analogs to quantify fluorine’s impact .

How can synthesis be optimized for large-scale production while maintaining purity?

Advanced Research Question

Industrial-scale synthesis requires precise control of parameters like reagent stoichiometry, temperature gradients, and flow rates. Continuous flow reactors minimize side reactions (e.g., over-fluorination) and improve reproducibility .

Q. Methodological Answer :

- Parameter Optimization :

- Residence Time : 10–15 minutes in flow reactors to prevent decomposition.

- Catalyst Loading : 1–2 mol% of Pd catalysts for coupling reactions.

- In-line Analytics : Use HPLC or FTIR to monitor intermediate formation .

How should researchers address contradictory data in cytotoxicity studies of derivatives?

Advanced Research Question

Discrepancies in cytotoxicity (e.g., high potency in one cell line but low selectivity) may arise from assay conditions or impurity profiles.

Q. Methodological Answer :

- Step 1 : Validate purity via NMR and LC-MS to rule out impurities.

- Step 2 : Re-test under standardized conditions (e.g., 48-hour exposure, 10% FBS media).

- Step 3 : Compare with structurally similar controls (e.g., 2,3-dimethoxybenzaldehyde) to isolate fluorine’s contribution .

What computational tools predict the reactivity of this compound in novel reactions?

Advanced Research Question

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. For example, the LUMO of the aldehyde group predicts susceptibility to nucleophilic attack .

Q. Methodological Answer :

- Software : Gaussian or ORCA for DFT calculations.

- Parameters : B3LYP/6-31G* basis set to model electron density.

- Output : Visualize Fukui indices to prioritize synthesis routes (e.g., para-substitution over meta) .

What analytical techniques confirm the structure and purity of this compound?

Basic Research Question

Standard methods include:

- ¹H/¹³C NMR : Peaks at δ 10.4 (aldehyde proton) and δ 160–165 ppm (methoxy carbons).

- FTIR : Stretches at 1685 cm⁻¹ (C=O) and 1100 cm⁻¹ (C-F).

- HPLC : Retention time comparison with authenticated standards .

How does this compound compare to analogs like 6-Chloro-2,3-dimethoxybenzaldehyde?

Advanced Research Question

Fluorine’s smaller atomic radius and higher electronegativity lead to stronger hydrogen-bonding interactions in biological targets compared to chlorine. Computational docking studies (e.g., AutoDock Vina) quantify binding affinity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.